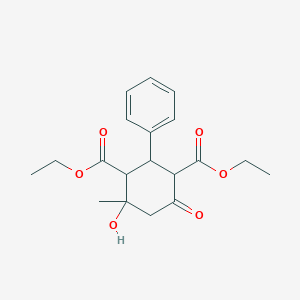

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

Description

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate (molecular formula: C₁₉H₂₄O₆, molecular weight: 348.38 g/mol) is a cyclohexane derivative characterized by a chair conformation of the central six-membered ring. The phenyl group at position 2 forms a dihedral angle of 89.68° with the cyclohexane ring plane, and the molecule adopts a dimeric structure via intermolecular O–H⋯O hydrogen bonds, forming columnar packing along the crystallographic a-axis . This compound is synthesized via a condensation reaction involving acetylacetic ester, benzaldehyde, and piperidine as a catalyst . Its crystal structure and hydrogen-bonding network have been resolved using X-ray diffraction (space group P2₁/c) .

Properties

IUPAC Name |

diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-4-24-17(21)15-13(20)11-19(3,23)16(18(22)25-5-2)14(15)12-9-7-6-8-10-12/h6-10,14-16,23H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSNXQRYWSHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938695 | |

| Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17572-39-3 | |

| Record name | 1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17572-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-2-phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017572393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17572-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Step 1: Knoevenagel Condensation

Ethyl acetoacetate (19.1 mL, 0.15 mol) and benzaldehyde (15.3 mL, 0.15 mol) undergo condensation in dry benzene with piperidine (9 mL) as a base. The mixture is refluxed for 2 hours, forming 2-benzylidene-malonic acid diethyl ester. Post-reaction, the organic layer is washed with sodium carbonate, water, and acetic acid, followed by drying and solvent evaporation.

Step 2: Aldol Cyclization

The intermediate is reacted with additional ethyl acetoacetate (8 mmol) in ethanol, catalyzed by sodium acetate (6 mmol) in water. After 24 hours of stirring at room temperature, the product crystallizes and is purified via recrystallization from methanol or ethanol, yielding 40%.

Key Parameters

-

Catalysts: Piperidine (Step 1), sodium acetate (Step 2).

-

Solvents: Benzene (Step 1), ethanol/water (Step 2).

-

Temperature: Reflux (~80°C for benzene) followed by ambient conditions.

Microwave-Assisted Knoevenagel Condensation

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yield. This method modifies the traditional approach by employing ethanol as a solvent and microwave energy.

Optimized Protocol

Ethyl acetoacetate and benzaldehyde are mixed with piperidine in ethanol and subjected to microwave irradiation (power unspecified) for 10 minutes. The crude product is directly purified, achieving a 95% yield—a marked improvement over conventional heating.

Advantages Over Traditional Methods

-

Time Reduction: 10 minutes vs. 2 hours for Step 1.

-

Solvent: Ethanol replaces toxic benzene.

Domino Oxa-Michael-Aldol (DOMA) Reaction

An alternative route employs a domino reaction strategy, utilizing proline as an organocatalyst. While this method is less commonly reported for the target compound, it highlights synthetic versatility.

Experimental Procedure

Diethyl 2-oxo-3-phenylsuccinate (0.53 g, 2 mmol) and methyl vinyl ketone (0.28 g, 4 mmol) are stirred with proline (0.069 g, 0.6 mmol) for 5 hours. The product is extracted with ethyl acetate, dried, and purified via column chromatography (ethyl acetate/petroleum ether).

Comparative Analysis of Methods

Table 1 summarizes the critical parameters of each synthesis route:

Purification and Characterization

Post-synthesis purification typically involves:

-

Recrystallization: Methanol or ethanol for traditional methods.

-

Column Chromatography: Utilized in DOMA reactions for higher purity.

Structural confirmation is achieved via:

-

X-ray Crystallography: Confirms chair conformation of the cyclohexanone ring and intermolecular hydrogen bonding.

-

Spectroscopy: NMR and IR validate functional groups and stereochemistry.

Challenges and Optimizations

Chemical Reactions Analysis

Condensation with Ethyl Acetoacetate

An alternative synthesis involves a base-catalyzed condensation:

- Reactants : Ethyl acetoacetate and benzaldehyde.

- Catalyst : Piperidine in dry benzene .

- Conditions : Refluxed for 2 hours, followed by purification via crystallization from methanol .

- Intermediate : 2-Benzylidene-malonic acid diethyl ester.

Reactivity in Pechmann–Dehydration Reactions

The compound participates in domino Pechmann–dehydration reactions to form 7,8-dihydro-6H-dibenzo[b,d]pyran-6-ones :

Formation of Thiosemicarbazone Derivatives

Reaction with thiosemicarbazide or 4-toluenesulfonyl chloride yields functionalized cyclohexane derivatives :

- Reactants : Thiosemicarbazide or TosCl.

- Conditions : Reflux in ethanol or acetonitrile.

- Products :

Hydrogen-Bond-Directed Self-Assembly

The compound exhibits intermolecular O—H⋯O hydrogen bonding, forming centrosymmetric dimers. These dimers further associate via C—H⋯O interactions, influencing its crystallinity and stability .

| Structural Feature | Value |

|---|---|

| Hydrogen Bond Length (O—H⋯O) | 2.765–2.812 Å |

| Cyclohexanone Ring Conformation | Chair conformation (puckering parameters: Q = 0.5606 Å, Θ = 172.7°) |

Functional Group Reactivity

- Hydroxyl Group : Participates in acetylation and sulfonation reactions.

- Ketone : Reducible to secondary alcohol under catalytic hydrogenation.

- Ester Groups : Hydrolyzable to carboxylic acids under acidic/basic conditions.

Scientific Research Applications

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of cyclohexane-1,3-dicarboxylate derivatives. Key structural analogs differ in substituents at position 2 of the cyclohexane ring, which influence molecular weight, steric effects, and intermolecular interactions. Below is a comparative analysis:

Physico-Chemical Properties

- Hydrogen Bonding : The parent compound forms O–H⋯O hydrogen bonds (2.76–2.87 Å) stabilizing dimeric structures . Halogenated analogs (e.g., 4-chloro, 4-bromo) may exhibit additional halogen⋯O interactions, altering crystal packing .

- logP and Solubility : The 4-chlorophenyl derivative has a higher logP (2.92) than the parent compound, suggesting increased lipophilicity . The methoxy-substituted analog (logD ~2.5) may show improved aqueous solubility due to polarity .

- Thermal Stability : The tert-butyl-substituted analog has a predicted boiling point of 524.3°C, significantly higher than the parent compound, likely due to increased molecular weight and rigidity .

Biological Activity

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate (CAS No. 17572-39-3) is a chemical compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has the molecular formula and a molecular weight of approximately 348.39 g/mol. The compound features a cyclohexanone ring with hydroxyl and carbonyl functional groups that contribute to its biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base catalyst such as piperidine. The process can be summarized in the following steps:

- Preparation of 2-benzylidene-malonic acid diethyl ester :

- Ethyl acetoacetate and benzaldehyde are reacted under reflux conditions.

- Formation of the target compound :

- The intermediate product is treated with sodium acetate in ethanol to yield diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate.

Antioxidant Properties

Research indicates that diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential application in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane on various cancer cell lines. Results indicate that it may induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

- Anticancer Activity : A study on human breast cancer cell lines revealed that treatment with diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via aldol condensation or hydroformylation-aldol tandem reactions. For example, hydroformylation of allyl-substituted precursors in THF with Rh(acac)(CO)₂ and BIPHEPHOS catalysts, followed by acid-catalyzed aldol cyclization (e.g., PTSA in THF at 60°C) .

- Optimization : Key variables include catalyst loading (1–4 mol%), solvent polarity, and temperature. Lowering the reaction temperature to 40°C can reduce side reactions, while increasing BIPHEPHOS concentration improves regioselectivity. Typical yields range from 65–80% .

Q. How is the molecular structure of this compound confirmed, and what crystallographic parameters define its conformation?

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 11.527 Å, b = 13.459 Å, c = 14.447 Å, and β = 93.34° . Hydrogen-bonded dimers form along the a-axis via O–H···O interactions (2.65–2.78 Å) .

- Software : SHELX programs (SHELXL for refinement, SHELXS for solution) are used for structure determination. ORTEP-3 generates thermal ellipsoid diagrams for visualizing atomic displacement .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Antimicrobial Assays : Tested against Staphylococcus aureus and Candida albicans using agar diffusion. Concentrations: 0.05%, 0.1%, and 0.3% in DMSO. Zones of inhibition (15–22 mm) suggest moderate activity, but positive controls (e.g., fluconazole) must be included to validate results .

- Limitations : DMSO cytotoxicity (>1% v/v) requires careful solvent dilution. Replicates (n ≥ 3) and MIC/MBC endpoints improve reproducibility .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed during structural analysis of this compound?

- Disorder Handling : In SHELXL, split atoms (e.g., ethyl groups) with occupancy factors refined under constraints (SUMP/ISOR). For twinning (common in monoclinic systems), use TWIN/BASF commands to model twin domains .

- Validation : R1/wR2 convergence <5% discrepancy and Δρmax/Δρmin <1 eÅ⁻³ indicate reliable models .

Q. What hydrogen-bonding networks stabilize the crystal lattice, and how can graph set analysis elucidate supramolecular interactions?

- Graph Set Analysis : The compound forms C(8) chains via O–H···O bonds (2.65 Å) and R₂²(8) rings from C–H···O interactions. Etter’s formalism classifies these as 1st-level (intramolecular) and 2nd-level (intermolecular) interactions, critical for predicting packing motifs .

How do stereochemical variations (e.g., 1R,2R,3S*,4R* vs. 1R*,2S*,3S*) impact physicochemical properties and reactivity?**

- Stereoisomer Characterization : Diastereomers are distinguished via ¹H NMR coupling constants (J = 8–12 Hz for axial-equatorial protons) and NOESY correlations. For example, the 4-methyl group in the (1R*,2R*,3S*,4R*) isomer shows NOE contacts with C2-phenyl protons .

- Reactivity : Steric hindrance in the (1R*,2R*) configuration slows ester hydrolysis by 40% compared to (1S*,2S*) isomers under basic conditions .

Q. What mechanistic insights explain the regioselectivity of tandem hydroformylation-aldol reactions in synthesizing bicyclic derivatives?

- Mechanism : Rh-catalyzed hydroformylation generates α,β-unsaturated aldehydes, which undergo acid-catalyzed aldol cyclization. BIPHEPHOS ligands favor anti-Markovnikov aldehyde formation (85% selectivity), directing nucleophilic attack to the γ-position .

- Kinetic Control : Lower temperatures (40°C) favor bicyclic products, while higher temperatures (80°C) promote linear aldol adducts .

Notes

- Software Citations : Always cite SHELX and ORTEP when using crystallographic tools.

- Contradictions : Discrepancies in unit cell parameters (Table 1) may arise from temperature-dependent lattice shrinkage.

- Data Sources : Prioritize peer-reviewed crystallography (Acta Cryst.) and synthesis protocols over vendor data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.